molecular formula C25H25BrN4O3 B11643231 (2-Bromophenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone

(2-Bromophenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone

Cat. No.: B11643231
M. Wt: 509.4 g/mol
InChI Key: WWCPOUQWSPSWGQ-UHFFFAOYSA-N
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Description

5-[4-(2-BROMOBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(1-PHENYLETHYL)ANILINE is a complex organic compound that features a piperazine ring substituted with a 2-bromobenzoyl group and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-BROMOBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(1-PHENYLETHYL)ANILINE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The use of protective groups and selective deprotection steps is crucial to avoid side reactions and achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-BROMOBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(1-PHENYLETHYL)ANILINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The bromobenzoyl group can be reduced to a benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

5-[4-(2-BROMOBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(1-PHENYLETHYL)ANILINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(2-BROMOBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(1-PHENYLETHYL)ANILINE involves its interaction with specific molecular targets. For instance, it may act as an acetylcholinesterase inhibitor, binding to the enzyme’s active site and preventing the breakdown of acetylcholine . This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(2-BROMOBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(1-PHENYLETHYL)ANILINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromobenzoyl group and a nitroaniline moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H25BrN4O3

Molecular Weight

509.4 g/mol

IUPAC Name

(2-bromophenyl)-[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C25H25BrN4O3/c1-18(19-7-3-2-4-8-19)27-23-17-20(11-12-24(23)30(32)33)28-13-15-29(16-14-28)25(31)21-9-5-6-10-22(21)26/h2-12,17-18,27H,13-16H2,1H3

InChI Key

WWCPOUQWSPSWGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Br)[N+](=O)[O-]

Origin of Product

United States

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